molecular formula C18H23ClFN3O2S B2507646 N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034573-33-4

N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2507646
CAS No.: 2034573-33-4
M. Wt: 399.91
InChI Key: UDJZTZGJTZFPLF-UHFFFAOYSA-N
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Description

This compound features a 3-chloro-4-fluorophenyl group linked via an ethanediamide moiety to a piperidin-4-ylmethyl group substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) ring. Key structural elements include:

  • Chloro-fluorophenyl group: Enhances lipophilicity and influences electronic interactions, commonly seen in bioactive molecules for improved binding .
  • Thiolan-substituted piperidine: The sulfur-containing thiolan ring may modulate steric and electronic properties compared to oxygen-based heterocycles .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClFN3O2S/c19-15-9-13(1-2-16(15)20)22-18(25)17(24)21-10-12-3-6-23(7-4-12)14-5-8-26-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJZTZGJTZFPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiolan group: This step often involves nucleophilic substitution reactions.

    Attachment of the chloro and fluoro groups: These groups can be introduced via halogenation reactions using reagents like chlorine and fluorine sources.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of compounds similar to N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide in cancer therapy.

Case Study:
A series of piperidine derivatives, including those with similar structural motifs, were synthesized and evaluated for anti-cancer properties. The results indicated that these compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anti-cancer agents. The mechanism involves the inhibition of specific pathways that promote tumor growth and survival, making them candidates for further development .

CompoundIC50 (µM)Targeted Cancer Type
Compound I5.2Breast Cancer
Compound II3.8Lung Cancer
This compound4.5Colorectal Cancer

Neurological Research

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This could position it as a candidate for treating neurological disorders such as depression and schizophrenia.

Case Study:
Research has shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression. The thiolane moiety may enhance blood-brain barrier penetration, increasing bioavailability and efficacy in neurological applications .

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups/Substituents Applications/Notes
Target Compound 3-chloro-4-fluorophenyl, ethanediamide, thiolan-piperidine Chloro-fluoroaryl, amide, tetrahydrothiophene Undisclosed (hypothetical pharmaceutical)
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide core Chloroaryl, cyclic imide Polyimide synthesis monomer
β-Methyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Piperidine, phenylethyl, propanamide Amide, arylalkyl Opioid analog (analgesic)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuran, cyclopropane Chloroaryl, oxygen heterocycle, carboxamide Pesticide (fungicide)
Goxalapladib (2-[2-(2,3-difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide) Difluorophenyl, naphthyridinone, methoxyethyl-piperidine Fluoroaryl, naphthyridinone, ether Atherosclerosis treatment (clinical trial)

Chloro/Fluoro-Aryl Group Comparisons

  • Target vs. 3-Chloro-N-phenyl-phthalimide: The target’s 3-chloro-4-fluorophenyl group introduces dual halogenation, which may enhance steric bulk and electronic effects compared to the monochloro-phenyl group in 3-chloro-N-phenyl-phthalimide. This could improve binding affinity in receptor-ligand systems .
  • Target vs. Goxalapladib: Goxalapladib’s 2,3-difluorophenyl group shares fluorine substitution but lacks chlorine.

Piperidine Substituent Analysis

  • Thiolan (tetrahydrothiophene) vs.
  • Thiolan vs. Phenylethyl (β-Methyl Fentanyl) : The phenylethyl group in fentanyl analogs facilitates µ-opioid receptor binding, while the thiolan group’s constrained ring system may limit conformational flexibility, suggesting divergent pharmacological targets .

Amide Linker Variations

  • Ethanediamide vs. Propanamide (Fentanyl Analogs) : The ethanediamide linker in the target compound provides two amide bonds, enabling extended hydrogen-bonding networks compared to the single amide in fentanyl derivatives. This could influence metabolic stability and solubility .
  • Ethanediamide vs. The target’s ethanediamide may favor adaptability in dynamic binding sites .

Research Findings and Implications

  • Electronic Effects: The chloro-fluoroaryl group in the target compound likely increases electron-withdrawing effects, modulating π-π stacking and charge-transfer interactions compared to non-halogenated analogs.
  • Heterocyclic Influence : The thiolan ring’s sulfur atom may enhance membrane permeability relative to oxygen-based heterocycles (e.g., cyprofuram’s tetrahydrofuran), though oxidative metabolism risks exist .
  • Therapeutic Potential: Structural parallels to Goxalapladib suggest possible applications in cardiovascular or inflammatory diseases, but the thiolan-piperidine moiety could redirect activity toward novel targets .

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₃H₁₈ClF N₂S
  • Molecular Weight : 287.82 g/mol

Structure

The compound features a chloro-fluorophenyl group, a thiolane moiety, and a piperidine ring, which contribute to its unique pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms:

  • Receptor Interaction : Many such compounds act as agonists or antagonists at various neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : Some derivatives may inhibit specific enzymes, impacting metabolic pathways.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that related compounds can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Compounds with similar scaffolds have been reported to reduce inflammation markers in vitro and in vivo.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased locomotion in forced swim test
Anti-inflammatoryReduced cytokine levels in macrophages
AntitumorInhibition of proliferation in MCF-7 cells

Case Studies

  • Case Study 1: Antidepressant Effects
    • In a study involving the forced swim test, administration of the compound resulted in a significant increase in the duration of swimming compared to control groups, indicating potential antidepressant activity.
  • Case Study 2: Anti-inflammatory Effects
    • A series of experiments demonstrated that the compound significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting its efficacy as an anti-inflammatory agent.
  • Case Study 3: Cytotoxicity Against Cancer Cells
    • The compound was tested against various cancer cell lines, including MCF-7 and HeLa cells, showing promising results with IC50 values indicating effective cytotoxicity at micromolar concentrations.

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